molecular formula C21H24N4O4S B2648510 4-(N,N-diethylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891117-16-1

4-(N,N-diethylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2648510
CAS RN: 891117-16-1
M. Wt: 428.51
InChI Key: WXIJJXGQMQIMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diethylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

  • Study Overview : Research into derivatives of 1,3,4-oxadiazole, closely related to the compound , has focused on their crystal structure and potential biological activities. These compounds exhibit interesting intermolecular hydrogen bonds and Hirshfeld surface interactions, contributing to their structural stability and potential biological relevance.
  • Relevance : Insights into the crystal structure enhance understanding of the compound’s stability and interactions, which is crucial for potential applications in drug design and material science.
  • Source : (Karanth et al., 2019).

Synthesis and Biological Activity

  • Study Overview : Research has been conducted on synthesizing and examining the biological activity of 1,3,4-oxadiazole derivatives. These studies provide foundational knowledge for understanding the synthesis processes and potential biological applications of similar compounds.
  • Relevance : Such research is fundamental in exploring the therapeutic potential of these compounds.
  • Source : (Havaldar & Khatri, 2006).

Fluorogenic Reagents for Thiols

  • Study Overview : The development of fluorogenic reagents, including those derived from 1,3,4-oxadiazole, is significant for biochemical applications. These compounds have been used in highly sensitive fluorescence-based assays for detecting thiols, which are critical in various biological processes.
  • Relevance : Such reagents have potential applications in analytical chemistry, particularly in the detection and quantification of biologically important thiol-containing compounds.
  • Source : (Toyo’oka et al., 1989).

Inhibition of Carbonic Anhydrases

  • Study Overview : Aromatic sulfonamide inhibitors, structurally similar to the compound , have been studied for their inhibition of carbonic anhydrases. These enzymes are involved in various physiological processes, making such inhibitors relevant for therapeutic applications.
  • Relevance : The study provides insights into how structural modifications can affect the inhibitory activity, guiding future drug development.
  • Source : (Supuran et al., 2013).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-5-25(6-2)30(27,28)17-11-9-16(10-12-17)19(26)22-21-24-23-20(29-21)18-13-14(3)7-8-15(18)4/h7-13H,5-6H2,1-4H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIJJXGQMQIMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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